molecular formula C12H5N3O2 B5861978 5-Nitronaphthalene-2,3-dicarbonitrile CAS No. 37622-95-0

5-Nitronaphthalene-2,3-dicarbonitrile

Cat. No.: B5861978
CAS No.: 37622-95-0
M. Wt: 223.19 g/mol
InChI Key: LZTFVQOMPRAMQF-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H4N2O2 It is a derivative of naphthalene, characterized by the presence of nitro and dicarbonitrile groups at the 5th, 2nd, and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitronaphthalene-2,3-dicarbonitrile can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is typically carried out under mild conditions with a catalyst such as nickel acetate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid. these traditional methods often suffer from low selectivity and the generation of corrosive waste acids. Therefore, more environmentally benign and economical methods, such as the use of nitrogen dioxide and appropriate catalysts, are preferred .

Chemical Reactions Analysis

Types of Reactions

5-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrazine hydrate (N2H4·H2O) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

5-Nitronaphthalene-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dicyanonaphthalene: Similar structure but lacks the nitro group.

    5,6-Dichloropyrazine-2,3-dicarbonitrile: Contains chlorine atoms instead of a nitro group.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A related compound with different substituents.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

5-nitronaphthalene-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N3O2/c13-6-9-4-8-2-1-3-12(15(16)17)11(8)5-10(9)7-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTFVQOMPRAMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357745
Record name 2,3-Naphthalenedicarbonitrile, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37622-95-0
Record name 2,3-Naphthalenedicarbonitrile, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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